2-(1-Bromononylidene)cyclopentan-1-one
Description
2-(1-Bromononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23BrO It is a derivative of cyclopentanone, featuring a bromononylidene substituent at the 2-position
Properties
CAS No. |
917762-97-1 |
|---|---|
Molecular Formula |
C14H23BrO |
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-(1-bromononylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H23BrO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3 |
InChI Key |
VYKPDPCPLGGJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C1CCCC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromononylidene)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the reaction of cyclopentanone with a bromononylidene precursor under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromononylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Bromononylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromononylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The bromononylidene group can participate in nucleophilic addition reactions, while the cyclopentanone moiety can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a similar cyclopentanone structure but lacks the bromononylidene substituent.
Cyclohexenone: Similar structure but with a six-membered ring instead of a five-membered ring.
Cyclopropenone: Contains a three-membered ring, making it more strained and reactive.
Uniqueness
2-(1-Bromononylidene)cyclopentan-1-one is unique due to the presence of the bromononylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and mechanistic studies .
Biological Activity
2-(1-Bromononylidene)cyclopentan-1-one is a compound characterized by a cyclopentanone structure with a long-chain brominated substituent. Its unique chemical properties make it a subject of interest in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.
- Molecular Formula : C12H19BrO
- Molecular Weight : 241.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property may facilitate its interaction with biomolecules such as proteins and nucleic acids, potentially leading to various biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have shown that brominated compounds possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
- Anticancer Potential : Brominated compounds are being investigated for their potential to induce apoptosis in cancer cells. The ability of this compound to modulate signaling pathways involved in cell proliferation and survival is a key area of interest.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study 1: Antimicrobial Evaluation
A study conducted on various brominated cyclopentanones, including this compound, evaluated their effectiveness against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Control (Ampicillin) | Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of brominated compounds found that derivatives similar to this compound effectively reduced levels of TNF-alpha in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
